

physicochemical properties of 1,6-Dihydroxy-2chlorophenazine

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Compound of Interest

Compound Name: 1,6-Dihydroxy-2-chlorophenazine

Cat. No.: B15581545

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In-Depth Technical Guide to 1,6-Dihydroxy-2-chlorophenazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,6-Dihydroxy-2-chlorophenazine is a notable member of the phenazine class of heterocyclic compounds, recognized for its significant biological activities. First identified as a novel antifungal antibiotic isolated from a member of the genus Streptosporangium, this compound has demonstrated broad-spectrum efficacy against various fungal pathogens, including dermatophytes and Candida species.[1] Its unique chemical structure, featuring a chlorinated phenazine core with two hydroxyl groups, underpins its biological function and presents opportunities for further investigation and development in the pharmaceutical and agrochemical sectors. This technical guide provides a comprehensive overview of the physicochemical properties, experimental protocols related to its isolation and biological evaluation, and insights into its potential mechanisms of action.

Physicochemical Properties

The fundamental physicochemical characteristics of **1,6-Dihydroxy-2-chlorophenazine** are summarized below. These properties are crucial for its handling, formulation, and understanding its behavior in biological systems.



Property	Value	Source
Molecular Formula	C12H7CIN2O2	PubChem
Molecular Weight	246.65 g/mol	PubChem
Canonical SMILES	C1=CC2=C(C(=C1)O)N=C3C= C(C(=C(C3=N2)CI)O)C=C5	PubChem
InChI Key	PFRLSIGYPXAHNU- UHFFFAOYSA-N	PubChem
Predicted XlogP	2.6	PubChem
Appearance	Data not available	
Melting Point	Data not available	-
Boiling Point	Data not available	-
Solubility	Data not available	

Note: Experimental data for appearance, melting point, boiling point, and solubility are not readily available in the surveyed literature. The XlogP value is a computational prediction.

Spectroscopic Data

Detailed spectroscopic data is essential for the unequivocal identification and structural elucidation of **1,6-Dihydroxy-2-chlorophenazine**. While specific spectra for this compound are not widely published, the following are the expected analytical techniques that would be used for its characterization.

- ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, which is critical for confirming the molecular structure.
- Infrared (IR) Spectroscopy: Used to identify the presence of key functional groups, such as the hydroxyl (-OH) and aromatic C-H and C=C bonds.
- Ultraviolet-Visible (UV-Vis) Spectroscopy: Phenazine compounds typically exhibit characteristic absorption peaks in the UV-Vis region due to their conjugated aromatic



system.

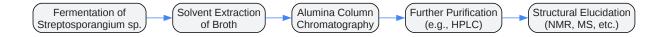
• Mass Spectrometry (MS): Determines the precise molecular weight and provides information about the fragmentation pattern, further confirming the structure.

Experimental Protocols

The following sections detail the methodologies for the isolation and antifungal evaluation of **1,6-Dihydroxy-2-chlorophenazine**, based on established practices for phenazine antibiotics.

Isolation and Purification

1,6-Dihydroxy-2-chlorophenazine was first isolated from the fermentation broth of a Streptosporangium species.[1] The general workflow for such an isolation process is outlined below.



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Figure 1. General workflow for the isolation and purification of **1,6-Dihydroxy-2-chlorophenazine**.

Protocol:

- Fermentation: Cultivate the Streptosporangium strain in a suitable liquid medium under optimal conditions for secondary metabolite production.
- Extraction: After a sufficient incubation period, extract the whole fermentation broth with an appropriate organic solvent (e.g., ethyl acetate) to partition the antibiotic into the organic phase.
- Concentration: Concentrate the organic extract under reduced pressure to yield a crude extract.
- Chromatography: Subject the crude extract to column chromatography on alumina. Elute
 with a gradient of solvents to separate the components.[1]



- Fraction Collection and Analysis: Collect fractions and analyze them using techniques like
 Thin Layer Chromatography (TLC) to identify those containing the target compound.
- Final Purification: Pool the fractions containing 1,6-Dihydroxy-2-chlorophenazine and subject them to further purification steps, such as High-Performance Liquid Chromatography (HPLC), to obtain the pure compound.
- Structural Verification: Confirm the identity and purity of the isolated compound using spectroscopic methods (NMR, MS, IR, UV-Vis).

Antifungal Susceptibility Testing

The antifungal activity of **1,6-Dihydroxy-2-chlorophenazine** can be determined using standard broth microdilution or agar diffusion methods.

Broth Microdilution Method (General Protocol):

- Prepare Inoculum: Prepare a standardized suspension of the fungal test organism (e.g., Candida albicans, Trichophyton spp.) in a suitable broth medium (e.g., RPMI-1640).
- Prepare Drug Dilutions: Perform serial dilutions of 1,6-Dihydroxy-2-chlorophenazine in a 96-well microtiter plate to achieve a range of concentrations.
- Inoculation: Add the fungal inoculum to each well of the microtiter plate. Include positive (no drug) and negative (no inoculum) controls.
- Incubation: Incubate the plates at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).
- Determine Minimum Inhibitory Concentration (MIC): The MIC is the lowest concentration of the compound that completely inhibits visible growth of the fungus.

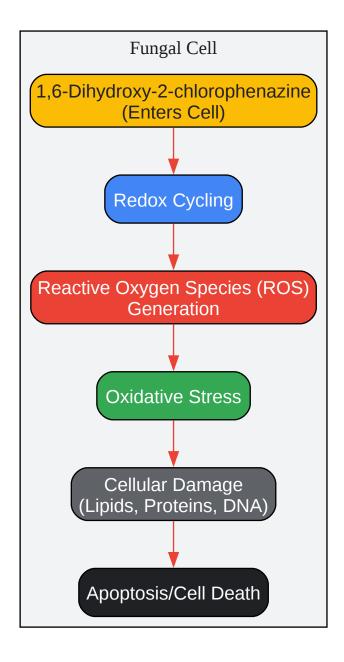
Biological Activity and Signaling Pathways

Phenazine antibiotics are known to exert their biological effects through various mechanisms, often related to their ability to undergo redox cycling and generate reactive oxygen species (ROS). The antifungal mechanism of phenazines can involve the disruption of cellular



respiration and the induction of oxidative stress, leading to damage of cellular components and ultimately cell death.

While the specific signaling pathways affected by **1,6-Dihydroxy-2-chlorophenazine** have not been elucidated, a generalized proposed mechanism for phenazine antifungal action is depicted below.



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Figure 2. Proposed general mechanism of antifungal action for phenazine antibiotics.



This proposed pathway highlights the central role of redox cycling and the subsequent generation of ROS. The resulting oxidative stress is a key factor in the antifungal activity of this class of compounds. Further research is needed to identify the specific intracellular targets and signaling cascades modulated by **1,6-Dihydroxy-2-chlorophenazine**.

Conclusion

1,6-Dihydroxy-2-chlorophenazine is a promising natural product with demonstrated antifungal properties. While its fundamental physicochemical identity has been established, there remains a need for more extensive experimental characterization, including the determination of its solubility, melting point, and detailed spectroscopic profile. The elucidation of its specific mechanism of action and the signaling pathways it modulates will be critical for its potential development as a therapeutic or agrochemical agent. The protocols and information provided in this guide serve as a foundational resource for researchers and scientists interested in exploring the full potential of this intriguing phenazine antibiotic.

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